molecular formula C12H14N2O3 B2770117 Methyl 6-tert-butyl-3-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate CAS No. 2108156-28-9

Methyl 6-tert-butyl-3-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate

Cat. No.: B2770117
CAS No.: 2108156-28-9
M. Wt: 234.255
InChI Key: KGCQJCBFNULGOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-tert-butyl-3-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate is a pyridine derivative characterized by a tert-butyl substituent at position 6, a cyano group at position 3, a ketone group at position 2, and a methyl ester at position 4. This compound is structurally related to intermediates in pharmaceutical and agrochemical synthesis, where such substituents are often employed to modulate bioactivity and metabolic resistance .

Properties

IUPAC Name

methyl 6-tert-butyl-3-cyano-2-oxo-1H-pyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-12(2,3)9-5-7(11(16)17-4)8(6-13)10(15)14-9/h5H,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGCQJCBFNULGOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=O)N1)C#N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-tert-butyl-3-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in an alcohol solvent, such as ethanol, with a catalyst like acetic acid to facilitate the reaction.

Industrial Production Methods

For industrial-scale production, the synthesis is optimized for higher yields and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The reagents are fed into the reactor at controlled rates, and the product is continuously removed, which helps in maintaining the desired reaction conditions and improving the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Pharmacological Applications

Methyl 6-tert-butyl-3-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate exhibits promising biological activities that make it a candidate for drug development.

1.1 Antimicrobial Activity
Research has indicated that derivatives of dihydropyridine compounds possess antimicrobial properties. For instance, studies have shown that modifications to the dihydropyridine structure can enhance the activity against various bacterial strains, making these compounds valuable in developing new antibiotics .

1.2 Anti-inflammatory Effects
Certain derivatives have demonstrated anti-inflammatory properties, which could be beneficial in treating conditions like arthritis. The mechanism often involves the inhibition of pro-inflammatory cytokines, suggesting a pathway for therapeutic applications .

1.3 Anticancer Properties
Compounds similar to this compound have been studied for their anticancer potential. They may induce apoptosis in cancer cells through various biochemical pathways, making them candidates for further exploration in oncology .

Synthetic Applications

This compound serves as an important intermediate in organic synthesis.

2.1 Multicomponent Reactions (MCRs)
This compound is utilized in multicomponent reactions, which allow for the simultaneous formation of multiple bonds in a single reaction step. Such reactions are advantageous for synthesizing complex molecules efficiently. The compound can participate in Ugi and Passerini reactions, showcasing its versatility .

2.2 Synthesis of Novel Derivatives
The compound can be modified to create a variety of derivatives with enhanced or altered biological activities. For example, introducing different substituents at the nitrogen or carbon positions can lead to compounds with improved pharmacological profiles .

Case Study 1: Antimicrobial Efficacy

In a study published by researchers at King's College London, methyl 6-tert-butyl-3-cyano derivatives were tested against several bacterial strains. The results indicated a significant reduction in bacterial growth at specific concentrations, highlighting the compound's potential as a lead structure for antibiotic development .

Case Study 2: Synthesis via Multicomponent Reactions

A recent publication detailed the use of this compound in a multicomponent reaction to synthesize novel pyridine derivatives. The study reported yields exceeding 90%, demonstrating the efficiency of using this compound as a starting material for complex organic synthesis .

Mechanism of Action

The mechanism of action of Methyl 6-tert-butyl-3-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate involves its interaction with calcium channels. By binding to these channels, the compound can inhibit the influx of calcium ions into cells. This inhibition affects various cellular processes, such as muscle contraction and neurotransmitter release, which are dependent on calcium signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 6-tert-butyl-3-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate with three structurally related analogs, highlighting key differences in substituents, physicochemical properties, and hazards:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Density (g/cm³) Hazard Statements
This compound (hypothetical) Not provided C₁₂H₁₄N₂O₃ ~234.25* 6-tert-butyl, 3-cyano, 2-oxo, 4-methyl ester ~390 (estimated) ~1.16 (estimated) H302, H315, H319 (inferred)
Ethyl 6-tert-butyl-3-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate 100616-09-9 C₁₃H₁₆N₂O₃ 248.28 6-tert-butyl, 3-cyano, 2-oxo, 4-ethyl ester 390.2 1.16 Not provided
Methyl 6-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate 853029-95-5 C₈H₆N₂O₃ 178.14 6-cyano, 2-oxo, 4-methyl ester (lacks tert-butyl) Not provided Not provided H302, H315, H319
1-Butyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile 39108-47-9 C₁₁H₁₄N₂O₂ 206.24 1-butyl, 6-hydroxy, 4-methyl, 3-cyano, 2-oxo Not provided Not provided H302, H315, H319

*Estimated based on ethyl analog () after adjusting for methyl substitution.

Key Observations:

Structural Variations: The tert-butyl group in the target compound distinguishes it from simpler analogs like Methyl 6-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate (), which lacks bulky substituents. The tert-butyl group likely improves metabolic stability and membrane permeability in biological systems . The hydroxy-substituted analog () exhibits higher polarity due to the hydroxyl group, which may enhance aqueous solubility but reduce lipid bilayer penetration .

Physicochemical Properties: The ethyl ester analog () has a high boiling point (390.2°C), likely due to strong intermolecular interactions from the tert-butyl and cyano groups. The methyl ester version is expected to have a slightly lower boiling point. Density values (~1.16 g/cm³) suggest compact molecular packing, typical of crystalline pyridine derivatives.

Hazards :

  • All analogs share similar hazards (H302: harmful if swallowed; H315: skin irritation; H319: eye irritation), indicating common risks associated with nitriles and esters .

Biological Activity

Methyl 6-tert-butyl-3-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate is a synthetic compound belonging to the dihydropyridine family, notable for its diverse biological activities. This article delves into its biological activity, synthesizing available research findings, case studies, and relevant data.

Molecular Characteristics:

  • Molecular Formula: C12_{12}H14_{14}N2_2O3_3
  • Molecular Weight: 234.25 g/mol
  • CAS Number: 2108156-28-9

The compound features a pyridine ring with various functional groups that contribute to its chemical reactivity and biological effects.

1. Anticancer Activity

Research has demonstrated that derivatives of dihydropyridine compounds exhibit significant cytotoxic potential against various cancer cell lines. For instance, a study reported that compounds similar to methyl 6-tert-butyl-3-cyano-2-oxo-1,2-dihydropyridine showed promising results against human tumor cell lines, including colon carcinoma (HT29) and hepatocellular carcinoma (HepG2) .

Table 1: Cytotoxicity of Dihydropyridine Derivatives

CompoundCell LineIC50 (µM)Comparison to Doxorubicin
Analog 24HT290.82.5 times more active
Analog 15HepG21.5Comparable
Methyl 6-tert-butyl...VariousTBDTBD

In particular, compound analogs demonstrated varying degrees of efficacy, with some exhibiting IC50 values significantly lower than that of standard chemotherapeutics like doxorubicin.

2. Antimicrobial Activity

The compound also shows notable antimicrobial properties. In a study involving a series of synthesized dihydropyridine derivatives, several compounds exhibited potent activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with some being equipotent to ampicillin .

Table 2: Antimicrobial Activity of Selected Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Analog 24Staphylococcus aureus16 µg/mL
Analog 15Escherichia coli32 µg/mL

The anticancer and antimicrobial activities of methyl 6-tert-butyl-3-cyano-2-oxo-1,2-dihydropyridine are believed to be mediated through multiple mechanisms:

  • Cell Cycle Arrest: Inducing cell cycle arrest in cancer cells.
  • Apoptosis Induction: Triggering programmed cell death pathways.
  • Inhibition of DNA Synthesis: Disrupting the replication processes in microbial cells.

Case Studies

A case study highlighted the synthesis and evaluation of various dihydropyridine derivatives for their pharmacological activities. The results indicated that certain structural modifications significantly enhanced their anticancer efficacy .

Case Study Summary:

  • Objective: Evaluate the cytotoxic effects of synthesized dihydropyridines.
  • Methodology: MTT assay on multiple cancer cell lines.
  • Findings: Several derivatives exhibited IC50 values comparable or superior to established chemotherapeutics.

Q & A

What are the common synthetic routes for Methyl 6-tert-butyl-3-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate?

Level: Basic
Answer:
The compound is synthesized via multi-component reactions (MCRs) involving cyclization. A typical protocol involves heating a mixture of a ketone (e.g., 4-tert-butylacetophenone), an aldehyde, ethyl cyanoacetate, and ammonium acetate in ethanol under reflux for 10–20 hours . Ammonium acetate acts as both a catalyst and nitrogen source. Post-reaction, the product is crystallized from DMF/ethanol. For analogs, IR spectroscopy (e.g., ν(C≡N) ~2221 cm⁻¹) and mass spectrometry (e.g., m/z 192 [M⁺]) are critical for confirming the cyano and ester functionalities .

How is the compound characterized post-synthesis to confirm its structure?

Level: Basic
Answer:
Structural confirmation relies on spectroscopic and crystallographic methods:

  • IR spectroscopy : Identifies functional groups (e.g., C≡N at ~2221 cm⁻¹, C=O at ~1746 cm⁻¹) .
  • Mass spectrometry : Fragmentation patterns (e.g., m/z 161 [M–OCH₃]⁺) validate the molecular ion and substituents .
  • X-ray crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths and angles. ORTEP-3 generates graphical representations of thermal ellipsoids for clarity .

How can reaction conditions be optimized to improve yield and purity?

Level: Advanced
Answer:
Key parameters to optimize include:

  • Catalysts : Replace ammonium acetate with milder bases (e.g., piperidine) to reduce side reactions.
  • Solvent systems : Test polar aprotic solvents (e.g., DMF) for better solubility of intermediates.
  • Temperature control : Use microwave-assisted synthesis to reduce reaction time and enhance regioselectivity .
  • Workup protocols : Gradient recrystallization (e.g., DMF/ethanol) improves purity by removing unreacted starting materials .

How to resolve contradictions between experimental spectral data and computational predictions?

Level: Advanced
Answer:
Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing. To resolve:

  • Cross-validation : Compare IR, NMR, and mass data with density functional theory (DFT)-predicted spectra.
  • Single-crystal XRD : Use SHELX or OLEX2 to determine the absolute configuration and hydrogen-bonding networks .
  • Dynamic NMR : Probe temperature-dependent shifts to identify conformational flexibility .

What biological assays are suitable for evaluating the compound’s bioactivity?

Level: Basic
Answer:
Related dihydropyridines are screened for:

  • Anticancer activity : MTT assays against cancer cell lines (e.g., HepG2, MCF-7) .
  • Antimicrobial efficacy : Broth microdilution for MIC determination against S. aureus or E. coli.
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or phosphodiesterases .

What analytical methods quantify the compound in complex mixtures?

Level: Advanced
Answer:

  • HPLC-DAD : Use a C18 column with acetonitrile/water gradient (λ = 254 nm for π-π* transitions).
  • LC-MS/MS : MRM mode enhances sensitivity for trace quantification (e.g., ESI+ for [M+H]⁺ ions).
  • NMR spectroscopy : Integrate proton signals (e.g., tert-butyl singlet at δ ~1.3 ppm) against an internal standard .

How to assess the compound’s stability under varying environmental conditions?

Level: Advanced
Answer:

  • pH stability : Incubate in buffers (pH 2–12) and monitor degradation via HPLC.
  • Thermal stability : TGA/DSC analysis identifies decomposition temperatures.
  • Photostability : Expose to UV light (320–400 nm) and track photoproducts using LC-MS .

What computational strategies predict the compound’s binding modes with biological targets?

Level: Advanced
Answer:

  • Molecular docking : Use AutoDock Vina with PubChem 3D conformers (CID: retrieve from https://pubchem.ncbi.nlm.nih.gov ) .
  • MD simulations : GROMACS or AMBER simulate ligand-protein interactions over 100 ns to assess stability.
  • QSAR modeling : Correlate substituent effects (e.g., tert-butyl hydrophobicity) with bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.